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Compound of Interest

Compound Name: TID43

Cat. No.: B116985 Get Quote

For researchers and professionals in drug development, the rigorous evaluation of new

chemical entities against established standards is a critical step. This guide provides a

comparative overview of TID43, a recently identified inhibitor of Protein Kinase CK2,

benchmarked against other well-characterized inhibitors of this ubiquitous and therapeutically

relevant enzyme. While direct head-to-head experimental comparisons for TID43 are not yet

publicly available, this document compiles existing data to offer a preliminary assessment of its

potential.

Performance Snapshot: TID43 in the Context of
Known CK2 Inhibitors
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in

cell growth, proliferation, and survival. Its dysregulation is implicated in numerous cancers,

making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have

been developed to target CK2, each with distinct potency and selectivity profiles.

TID43 belongs to the 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-dione class of compounds

and has been identified as a potent CK2 inhibitor with a reported half-maximal inhibitory

concentration (IC50) of 0.3 µM[1]. The table below summarizes the available IC50 values for

TID43 and other prominent CK2 inhibitors. It is crucial to note that these values are compiled

from various studies and were likely determined under different experimental conditions.

Therefore, this table should be interpreted as a preliminary reference rather than a direct

comparison of potency.
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Inhibitor Chemical Class IC50 (µM) for CK2 Notes

TID43

Tetrahalogeno-1H-

isoindole-1,3(2H)-

dione

0.3[1]

CX-4945

(Silmitasertib)
Benzofuran 0.001

Orally bioavailable, in

clinical trials. Known

to have off-target

effects.

TBB (4,5,6,7-

Tetrabromobenzotriaz

ole)

Benzotriazole 0.15 - 1.6
Cell-permeable and

ATP-competitive.

DMAT (2-

Dimethylamino-

4,5,6,7-tetrabromo-

1H-benzimidazole)

Benzimidazole 0.13
Potent and specific

CK2 inhibitor.

TDB (4,5,6,7-

Tetrabromobenzimida

zole-1-β-D-

ribofuranoside)

Benzimidazole

Riboside
0.032

Dual inhibitor of CK2

and PIM-1.

SGC-CK2-2 Naphthyridine -

A derivative of CX-

4945 with enhanced

specificity but reduced

potency.

GO289 - -

Reported to have

higher inhibitory

efficacy than CX-4945

in a

phosphoproteomics

study.

Disclaimer: The IC50 values presented are for reference only and may not be directly

comparable due to variations in experimental methodologies across different studies.
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Experimental Methodologies
A definitive benchmarking of TID43 would necessitate a series of standardized in vitro and cell-

based assays performed concurrently with other inhibitors. Below is a representative protocol

for an in vitro CK2 inhibition assay, which forms the basis for determining the IC50 values of

such compounds.

In Vitro CK2 Kinase Inhibition Assay Protocol
This protocol outlines a typical procedure for measuring the inhibitory activity of a compound

against recombinant human CK2α.

1. Reagents and Materials:

Recombinant human CK2α enzyme

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

ATP (Adenosine 5'-triphosphate)

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

Test compound (TID43 or other inhibitors) dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

White, opaque 384-well assay plates

Plate reader capable of luminescence detection

2. Assay Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further

dilute the compounds in kinase buffer to the desired final concentrations.

Reaction Setup: In a 384-well plate, add the following components in order:

Kinase buffer
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Test compound dilution

Recombinant CK2α enzyme

Initiation of Reaction: Add the CK2 peptide substrate and ATP to initiate the kinase reaction.

The final reaction volume is typically 10-25 µL.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Reaction Termination and Signal Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in

a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room

temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Calculate the percentage of inhibition for each compound concentration relative to a

DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and
Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approach, the

following diagrams have been generated using the DOT language.
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Caption: Simplified CK2 signaling pathway.
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Caption: General workflow for kinase inhibitor screening.

Conclusion
TID43 emerges as a promising CK2 inhibitor with sub-micromolar potency. The available data

suggests it is a valuable tool for further investigation into the therapeutic potential of CK2

inhibition. However, to fully ascertain its position within the landscape of CK2 inhibitors, direct,

comprehensive benchmarking studies against established compounds like CX-4945, TBB, and
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DMAT are essential. Such studies, employing standardized in vitro and cellular assays, will be

crucial in elucidating the precise potency, selectivity, and potential therapeutic advantages of

TID43 for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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